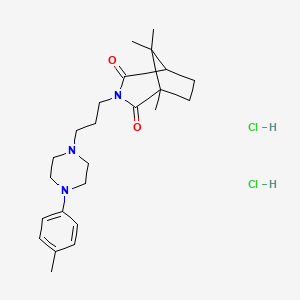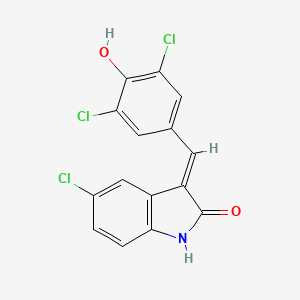
Pkr inhibitor,negative control
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “PKR inhibitor, negative control” is a small molecule primarily used in scientific research to control the biological activity of protein kinase R (PKR). PKR is an interferon-induced protein kinase that plays a crucial role in the cellular response to viral infections by sensing double-stranded RNA and inhibiting protein synthesis through phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α) . The negative control version of the PKR inhibitor is an inactive structural analog, which serves as a reference to validate the specificity and efficacy of active PKR inhibitors .
Métodos De Preparación
The synthesis of PKR inhibitor, negative control, involves the preparation of an oxindole compound. One of the synthetic routes includes the reaction of 5-chloro-3-(3,5-dichloro-4-hydroxybenzylidene)-1,3-dihydro-indol-2-one with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and the product is purified through techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% . Industrial production methods would follow similar synthetic routes but on a larger scale, ensuring consistency and quality through rigorous quality control measures.
Análisis De Reacciones Químicas
The PKR inhibitor, negative control, primarily undergoes substitution reactions due to the presence of reactive halogen atoms in its structure. Common reagents used in these reactions include nucleophiles such as amines or thiols, which can replace the halogen atoms under suitable conditions. The major products formed from these reactions are substituted oxindole derivatives . The compound is stable under standard laboratory conditions and does not readily undergo oxidation or reduction reactions.
Aplicaciones Científicas De Investigación
The PKR inhibitor, negative control, is widely used in scientific research to study the role of PKR in various cellular processes. It is used as a reference compound to validate the specificity of active PKR inhibitors in experiments involving phosphorylation and dephosphorylation . In biology and medicine, it helps in understanding the mechanisms of PKR-related pathways in diseases such as cancer, diabetes, and neurodegenerative disorders . Additionally, it has applications in the study of viral infections, where it aids in elucidating the antiviral response mediated by PKR . The compound also exhibits neuroprotective effects by inhibiting neuronal death induced by certain stressors .
Mecanismo De Acción
As a negative control, this compound does not inhibit PKR activity. Instead, it serves as an inactive analog to demonstrate the specificity of active PKR inhibitors. The active PKR inhibitors typically function by binding to the ATP-binding site of PKR, preventing its autophosphorylation and subsequent activation . This inhibition blocks the phosphorylation of eIF2α, thereby allowing protein synthesis to continue and preventing the antiviral response . The negative control compound, however, does not interact with the ATP-binding site and does not affect PKR activity .
Comparación Con Compuestos Similares
Similar compounds to the PKR inhibitor, negative control, include other inactive structural analogs of PKR inhibitors and compounds that target related kinases. Examples include imidazolo-oxindole PKR inhibitors and other RNA-dependent protein kinase inhibitors . The uniqueness of the PKR inhibitor, negative control, lies in its specific design as an inactive analog, which makes it an essential tool for validating the specificity and efficacy of active PKR inhibitors in research .
Propiedades
Fórmula molecular |
C15H8Cl3NO2 |
|---|---|
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
(3E)-5-chloro-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H8Cl3NO2/c16-8-1-2-13-9(6-8)10(15(21)19-13)3-7-4-11(17)14(20)12(18)5-7/h1-6,20H,(H,19,21)/b10-3+ |
Clave InChI |
ZJFMARHFPUZEKI-XCVCLJGOSA-N |
SMILES isomérico |
C1=CC2=C(C=C1Cl)/C(=C\C3=CC(=C(C(=C3)Cl)O)Cl)/C(=O)N2 |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


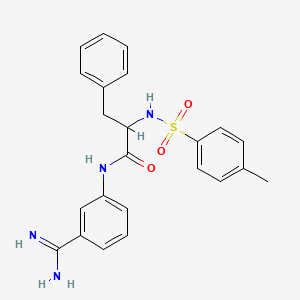
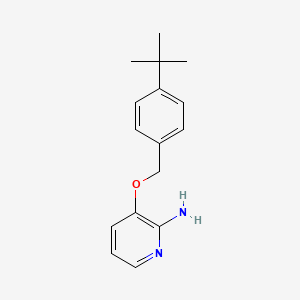
![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)
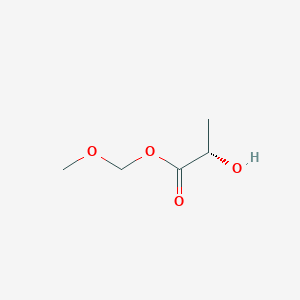

![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)

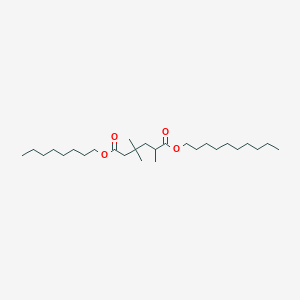
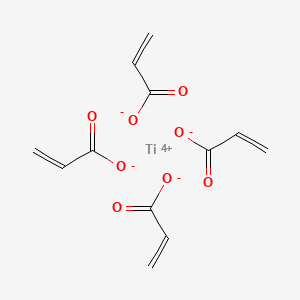
![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)
